5-ブロモ-2-ヒドロキシイソフタル酸

概要

説明

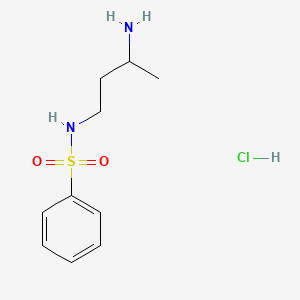

5-Bromo-2-hydroxyisophthalic acid is a chemical compound with the molecular formula C6H4BrNO3 . It is also known as 5-Bromo-2-hydroxyisonicotinic acid .

Synthesis Analysis

While specific synthesis methods for 5-Bromo-2-hydroxyisophthalic acid were not found, similar compounds such as 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methoxyphenol have been synthesized through processes involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

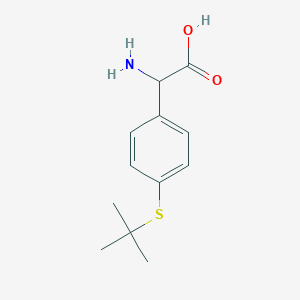

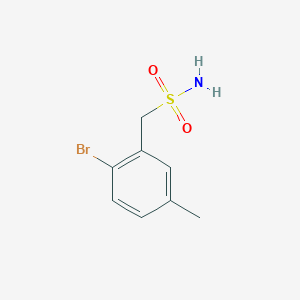

The molecular structure of 5-Bromo-2-hydroxyisophthalic acid consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group .科学的研究の応用

ボロン酸誘導体の合成

5-ブロモ-2-ヒドロキシイソフタル酸は、ボロン酸誘導体の合成に使用されます。 これらの化合物は、クロスカップリング反応や触媒作用など、さまざまな化学反応で使用される有機ホウ素化合物のサブクラスです 。 また、医薬品化学、高分子科学、光電子材料の分野でも重要です .

抗菌剤

5-ブロモ-2-ヒドロキシイソフタル酸の誘導体は、抗菌剤としての可能性を秘めて合成されています。 これらの化合物は、抗真菌、抗菌、抗マイコバクテリア特性を示すことが知られています 。この分野における研究は、耐性菌株を克服できる新しい薬剤の開発を目指しています。

抗炎症および鎮痛用途

この化合物の誘導体は、抗炎症および鎮痛作用について研究されています。 これらの化合物は、潰瘍形成作用が低いと考えられており、痛みと炎症の管理において長期使用に適した安全な代替手段となります .

有機ホウ素化学

有機ホウ素化学において、5-ブロモ-2-ヒドロキシイソフタル酸は、炭素-炭素結合または炭素-ヘテロ原子結合を構築するために重要です。 これは、有機合成および創薬における新しい分子の開発に不可欠です .

配位化学

この化合物は、アルコール、ジオール、アミノアルコールと配位する傾向があるため、配位化学で使用されます。 ジオール、炭水化物、エポキシドの開環反応の区域選択的官能基化を触媒できます .

材料科学

この化合物は、材料科学、特に特定の光学特性を持つ材料の合成においても重要です。 電気信号を光信号に変換し、その逆を行うデバイスを含む光電子機器で使用されるポリマーやその他の材料を作成するために使用できます .

作用機序

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromoisophthalic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers A paper titled “Syntheses, Structure and Characterization of a New Pb (II) Coordination Polymer Based on 1,10-Phenanthroline Derivative and 5-Hydroxyisophthalic Acid” discusses the use of 5-Hydroxyisophthalic acid in the synthesis of a new Pb (II) coordination polymer .

生化学分析

Biochemical Properties

5-Bromo-2-hydroxyisophthalic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as α-glucosidase and α-amylase, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, potentially leading to therapeutic applications in conditions like diabetes. The compound’s ability to inhibit these enzymes suggests that it may interfere with carbohydrate metabolism, thereby influencing glucose levels in the body.

Cellular Effects

The effects of 5-Bromo-2-hydroxyisophthalic acid on various cell types and cellular processes have been studied extensively. It has been shown to exhibit antiproliferative and cytotoxic activities against several human cancer cell lines . These effects are mediated through the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-2-hydroxyisophthalic acid can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes, thereby disrupting the balance of cell survival and death.

Molecular Mechanism

At the molecular level, 5-Bromo-2-hydroxyisophthalic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory action on α-glucosidase and α-amylase involves binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Bromo-2-hydroxyisophthalic acid over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 5-Bromo-2-hydroxyisophthalic acid can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-hydroxyisophthalic acid at different dosages have been studied in animal models. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, at low doses, 5-Bromo-2-hydroxyisophthalic acid can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity or nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

5-Bromo-2-hydroxyisophthalic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. For example, the formation of glucuronide or sulfate conjugates can enhance the excretion of 5-Bromo-2-hydroxyisophthalic acid, thereby reducing its systemic exposure and potential toxicity.

Transport and Distribution

The transport and distribution of 5-Bromo-2-hydroxyisophthalic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via organic anion transporters, facilitating its intracellular accumulation and subsequent biological effects. Additionally, binding to plasma proteins can modulate the compound’s distribution and bioavailability in the body.

Subcellular Localization

The subcellular localization of 5-Bromo-2-hydroxyisophthalic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production.

特性

IUPAC Name |

5-bromo-2-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTLVPYLDMZFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)

![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)